molecular formula C13H17N5 B6448241 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine CAS No. 2549003-43-0

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine

カタログ番号: B6448241
CAS番号: 2549003-43-0
分子量: 243.31 g/mol
InChIキー: FDRFLUNZWKPBIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine is a heterocyclic compound featuring a 4,6-dimethylpyrimidine core substituted at the 2-position with a 3-(imidazol-1-ylmethyl)azetidine moiety. Structural studies of related compounds, such as 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine, have utilized X-ray crystallography to elucidate bond angles and packing arrangements .

特性

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-5-11(2)16-13(15-10)18-7-12(8-18)6-17-4-3-14-9-17/h3-5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRFLUNZWKPBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)CN3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic reactionsKey reagents often include glyoxal and ammonia for the imidazole synthesis, and various alkylating agents for the azetidine and pyrimidine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.

科学的研究の応用

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The azetidine and pyrimidine rings can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

類似化合物との比較

Structural Analogues and Core Modifications

The compound’s uniqueness lies in its azetidine-imidazole-pyrimidine architecture. Key structural comparisons include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Core Structure Substituents Biological Target Synthesis Method
Target Compound 4,6-dimethylpyrimidine 3-[(1H-imidazol-1-yl)methyl]azetidine Inferred: TLR7-9 (via structural analogy) Likely nucleophilic substitution (azetidine coupling)
2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine 4,6-dimethylpyrimidine Imidazole at position 2 Not reported Condensation (e.g., hydrazine-pyrimidine coupling)
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Quinoline Azetidine, morpholine, tetrahydro pyrazolo-pyridine TLR7-9 antagonist Multi-step functionalization (patented routes)
Pyrimidine-pyrazole derivatives Pyrimidine Hydrazine, pyrazole Not specified Condensation, acid-catalyzed rearrangement

Key Observations:

  • Azetidine vs.
  • Imidazole vs. Pyrazole: The imidazole group in the target compound offers distinct hydrogen-bonding geometry compared to pyrazole derivatives (), which may influence receptor-binding specificity.

Physicochemical Properties

  • Lipophilicity (LogP): The azetidine-imidazole substituent likely increases hydrophilicity compared to morpholine-containing analogues (), though less than pyrazole derivatives ().
  • Thermal Stability: Azetidine’s ring strain may reduce thermal stability relative to 6-membered heterocycles, necessitating tailored formulation strategies.

Q & A

Basic: What are the key synthetic strategies for preparing 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine?

The synthesis typically involves multi-step pathways, including:

  • Azetidine ring formation : Cyclization of propargylamine derivatives or ring-opening of epoxides to generate the azetidine core .
  • Imidazole coupling : Nucleophilic substitution or copper-catalyzed cross-coupling to attach the imidazole moiety to the azetidine ring .
  • Pyrimidine functionalization : Condensation reactions (e.g., with hydrazines or amidines) to introduce the 4,6-dimethylpyrimidine group .
    Key optimization parameters include solvent choice (e.g., ethanol vs. acetic acid for controlling reaction rates) and temperature (reflux conditions for improved yield) .

Basic: How is structural characterization of this compound performed?

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, including dihedral angles between the azetidine, imidazole, and pyrimidine rings .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, with imidazole protons appearing as singlets (δ 7.4–7.6 ppm) and azetidine protons as multiplet clusters (δ 3.2–4.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to minimize byproducts during azetidine-imidazole coupling?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the imidazole, reducing dimerization byproducts .
  • Catalyst screening : Copper(I) iodide (5 mol%) improves cross-coupling efficiency compared to palladium-based catalysts .
  • pH control : Maintaining a mildly basic pH (8–9) prevents protonation of the imidazole nitrogen, ensuring effective nucleophilic attack .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Disorder in the azetidine ring : Dynamic disorder due to ring puckering is addressed by collecting data at low temperatures (100 K) and refining with SHELXL’s PART instructions .
  • Weak intermolecular interactions : C–H···N hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice but require high-resolution data (d-spacing < 0.8 Å) for accurate modeling .
  • Twinned crystals : Integration of multiple datasets (e.g., using TWINABS) mitigates twinning artifacts .

Advanced: How can computational methods predict the compound’s bioactivity?

  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in kinases or GPCRs by aligning the pyrimidine and imidazole moieties with ATP-binding sites .
  • DFT calculations : B3LYP/6-31G(d) models reveal electron density distribution, highlighting the nucleophilic imidazole nitrogen (Mulliken charge: −0.45) as a reactive site .
  • MD simulations : 100-ns trajectories assess stability of ligand-target complexes, with RMSD < 2 Å indicating favorable binding .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct target engagement from off-target effects .
  • Structural analogs : Compare activity of derivatives (e.g., replacing azetidine with piperidine) to identify critical pharmacophores .
  • Metabolic stability : Assess liver microsome degradation to rule out false negatives due to rapid compound clearance .

Basic: What purification techniques are effective for isolating this compound?

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) separates azetidine-pyrimidine derivatives from unreacted imidazole precursors .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>98% by HPLC) .
  • TLC monitoring : Rf values of 0.4–0.5 (silica, CH2_2Cl2_2/MeOH 9:1) track reaction progress .

Advanced: What strategies validate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–10) for 24h and quantify degradation via LC-MS. Stability is typically optimal at pH 7.4 (t1/2_{1/2} > 12h) .
  • Light/heat stress tests : Expose to 40°C/75% RH or UV light (254 nm) for 48h; <5% degradation indicates robustness .
  • Plasma protein binding : Equilibrium dialysis (human plasma) measures unbound fraction (Fu > 15% suggests favorable bioavailability) .

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